(R)-1,1,1,3,3-Pentafluorobutan-2-ol
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Overview
Description
®-1,1,1,3,3-Pentafluorobutan-2-ol is an organic compound characterized by the presence of five fluorine atoms and a hydroxyl group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1,1,3,3-Pentafluorobutan-2-ol typically involves the fluorination of butanol derivatives. One common method includes the use of fluorinating agents such as hydrogen fluoride or elemental fluorine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of ®-1,1,1,3,3-Pentafluorobutan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process is designed to ensure safety and efficiency, with measures in place to control the reaction temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
®-1,1,1,3,3-Pentafluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield different fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.
Scientific Research Applications
®-1,1,1,3,3-Pentafluorobutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ®-1,1,1,3,3-Pentafluorobutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to altered biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3-Pentafluoropropan-2-ol
- 1,1,1,2,2-Pentafluorobutan-2-ol
- 1,1,1,3,3-Pentafluoropentan-2-ol
Uniqueness
®-1,1,1,3,3-Pentafluorobutan-2-ol is unique due to its specific stereochemistry and the arrangement of fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C4H5F5O |
---|---|
Molecular Weight |
164.07 g/mol |
IUPAC Name |
(2R)-1,1,1,3,3-pentafluorobutan-2-ol |
InChI |
InChI=1S/C4H5F5O/c1-3(5,6)2(10)4(7,8)9/h2,10H,1H3/t2-/m1/s1 |
InChI Key |
UNAFZLBJFTWWCP-UWTATZPHSA-N |
Isomeric SMILES |
CC([C@H](C(F)(F)F)O)(F)F |
Canonical SMILES |
CC(C(C(F)(F)F)O)(F)F |
Origin of Product |
United States |
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